Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 683778-86-1, molecular formula: C₁₉H₁₉N₃O₄, molecular weight: 353.37 g/mol) is a pyrido[2,3-d]pyrimidine derivative characterized by a hexahydropyrido core fused with a pyrimidine ring. Key structural features include:
- Allyl ester group at position 6, which may enhance reactivity in substitution or hydrolysis reactions.
- m-Tolyl substituent (meta-methylphenyl) at position 5, contributing to lipophilicity and steric bulk.
- Methyl group at position 7 and two oxo groups at positions 2 and 4, which influence hydrogen-bonding interactions and electronic properties .
Properties
IUPAC Name |
prop-2-enyl 7-methyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-8-26-18(24)13-11(3)20-16-15(17(23)22-19(25)21-16)14(13)12-7-5-6-10(2)9-12/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPITCHMBWRKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinedione core. One common approach is the condensation of an appropriate amine with a diketone under acidic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinediones.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
The m-tolyl group provides moderate steric hindrance compared to bulkier substituents like trimethoxybenzylidene () or chromenyl groups () . Dioxo vs. Thioxo: The target compound’s 2,4-dioxo groups likely form stronger hydrogen bonds than thioxo analogs, influencing solubility and crystal packing .
Catalyst efficiency varies; for example, highlights improved yields with new catalysts for related pyrimidine derivatives .
Crystallographic Insights :
- Thiazolo[3,2-a]pyrimidine derivatives () exhibit flattened boat conformations and intermolecular C–H···O hydrogen bonds, forming chain-like structures . The target compound’s dioxo groups may adopt similar packing motifs but with distinct bond angles and torsional strain.
Research Findings and Implications
In contrast, thioxo groups (e.g., ) may prioritize sulfur-mediated interactions (e.g., S···π contacts) over O–H bonds .
Pharmacological Potential: While direct bioactivity data for the target compound are lacking, pyrido[2,3-d]pyrimidines are known for kinase inhibition (e.g., EGFR, VEGFR). The m-tolyl group’s lipophilicity may improve membrane permeability compared to polar 4-chlorophenyl or chromenyl analogs .
Future Directions :
- Comparative crystallographic studies (using databases like the Cambridge Structural Database ) could elucidate packing differences between dioxo and thioxo derivatives.
- Structure-activity relationship (SAR) studies should explore the allyl ester’s role in metabolic stability versus ethyl or methyl esters .
Biological Activity
Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 683778-86-1) is a complex organic compound belonging to the pyrimidine class. It has garnered attention due to its potential biological activities and pharmacological properties. This article explores its biological activity through various studies and findings.
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.37 g/mol
- CAS Number : 683778-86-1
Biological Activity Overview
Research indicates that compounds within the pyrimidine family exhibit a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has been studied for its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance:
- Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains showed that the compound could inhibit growth at specific concentrations.
- Biofilm Inhibition : Similar compounds have been reported to disrupt biofilm formation in pathogens such as Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Allyl Group | Enhances lipophilicity and membrane permeability |
| Methyl Substituents | Modulates receptor binding affinity |
| Dioxo Functionality | Contributes to electron-withdrawing effects enhancing reactivity |
Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities through scavenging free radicals.
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can inhibit inflammatory markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
